molecular formula C15H8F6O3 B8156602 2'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid

2'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid

Cat. No.: B8156602
M. Wt: 350.21 g/mol
InChI Key: KRDLYDBDRKQUIQ-UHFFFAOYSA-N
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Description

2'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid is a fluorinated biphenyl derivative characterized by two distinct trifluorinated substituents: a trifluoromethoxy (-OCF₃) group at the 2' position and a trifluoromethyl (-CF₃) group at the 6 position of the biphenyl scaffold. Fluorinated aromatic compounds are prized for their metabolic stability, lipophilicity, and bioavailability, attributes driven by fluorine’s electronegativity and small atomic radius .

For instance, trifluoromethoxy groups are known to enhance membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .

Properties

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O3/c16-14(17,18)11-6-5-8(13(22)23)7-10(11)9-3-1-2-4-12(9)24-15(19,20)21/h1-7H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDLYDBDRKQUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid (CAS No. 1261864-97-4) is a synthetic organic compound characterized by its unique trifluoromethoxy and trifluoromethyl substituents on a biphenyl structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The compound's molecular formula is C15H10F6O3C_{15}H_{10}F_6O_3, with a molecular weight of 296.24 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC15H10F6O3C_{15}H_{10}F_6O_3
Molecular Weight296.24 g/mol
CAS Number1261864-97-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the carboxylic acid group can form hydrogen bonds, potentially influencing protein activity and metabolic pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

  • Inhibition Studies : The compound has shown promising results in inhibiting specific enzymes related to metabolic pathways, which could be beneficial in therapeutic applications.
  • Cellular Uptake : Investigations into the structure-activity relationship (SAR) suggest that modifications in the biphenyl structure can significantly affect cellular uptake and efficacy against target cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibited activity against Gram-negative bacteria, suggesting potential for antibiotic development .
  • CFTR Modulation : In research focused on cystic fibrosis transmembrane conductance regulator (CFTR) correctors, derivatives with trifluoromethoxy groups displayed enhanced activity, indicating that similar modifications could enhance the efficacy of this compound .
  • Enzyme Interaction : The compound's ability to interact with enzymes involved in metabolic pathways was highlighted in studies focusing on drug metabolism and pharmacokinetics .

Summary of Biological Assays

Study FocusFindings
Antimicrobial ActivityActive against Gram-negative bacteria
CFTR ModulationEnhanced activity in CFTR correction assays
Enzyme InteractionSignificant interactions affecting metabolism

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 2'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid and related biphenyl derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound - 2'-OCF₃, 6-CF₃, 3-COOH C₁₅H₈F₆O₃ 398.22 g/mol High lipophilicity (logP ~4.5 estimated); potential protease/modulator applications (inferred)
2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid - 2'-OCH₃, 6'-CH₃, 3-COOH C₁₅H₁₄O₃ 242.27 g/mol Lower lipophilicity (logP ~2.8); used as a drug impurity reference standard
5-Methyl-2'-(trifluoromethoxy)[1,1'-biphenyl]-2-amine - 2'-OCF₃, 5-CH₃, 2-NH₂ C₁₄H₁₂F₃NO 283.25 g/mol Amine group enhances solubility; potential intermediate for bioactive molecules
4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid - 4-Cl, 3'-CF₃, 3-COOH C₁₄H₈ClF₃O₂ 324.66 g/mol Chlorine substitution increases polarity; applications in corrosion inhibition

Key Observations

Fluorination Impact: The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups in the target compound significantly elevate lipophilicity compared to non-fluorinated analogs like 2'-methoxy-6'-methylbiphenyl-3-carboxylic acid. This aligns with the broader trend where fluorination enhances blood-brain barrier penetration and metabolic stability . In contrast, the amine-substituted analog (5-Methyl-2'-(trifluoromethoxy)[1,1'-biphenyl]-2-amine) exhibits lower molecular weight and higher solubility due to the -NH₂ group, but reduced acidity compared to the carboxylic acid derivatives.

Functional Group Variability :

  • The carboxylic acid (-COOH) group in the target compound and 4-chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid enables ionic interactions, making them suitable for binding to enzymes or receptors with polar active sites.
  • Methyl or chloro substituents (e.g., in 2'-methoxy-6'-methylbiphenyl-3-carboxylic acid or 4-chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid) introduce steric or electronic effects that modulate reactivity and binding specificity.

Synthetic and Application Context :

  • Compounds like this compound are often intermediates in synthesizing complex bioactive molecules, as seen in patent applications for spirocyclic carboxamides and pyrimidine derivatives (e.g., EP 4 374 877 A2) .
  • The discontinued availability of analogs like 2'-methoxy-6'-methylbiphenyl-3-carboxylic acid (as per CymitQuimica data ) underscores the demand for fluorinated alternatives with improved stability and efficacy.

Research Findings and Data Gaps

While the provided evidence lacks direct pharmacological or kinetic data for this compound, its structural analogs and patent contexts suggest its utility in drug discovery. For example, trifluoromethylpyrimidine derivatives (e.g., 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester) demonstrate potent bioactivity, as indicated by LCMS and HPLC data (m/z 366 [M+H]+, retention time 1.26 minutes) .

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